Biotinyl-Gly-Gly-OH

Description

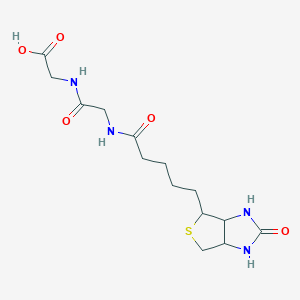

Biotinyl-Gly-Gly-OH (CAS: 120447-60-1) is a biotin-conjugated dipeptide composed of two glycine residues linked to a biotin moiety. Its molecular formula is C₁₄H₂₂N₄O₅S, with an average molecular weight of 358.41 g/mol . The biotin group enables strong affinity binding to avidin or streptavidin, making this compound invaluable in biochemical assays, protein labeling, and affinity chromatography .

Properties

Molecular Formula |

C14H22N4O5S |

|---|---|

Molecular Weight |

358.42 g/mol |

IUPAC Name |

2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C14H22N4O5S/c19-10(15-5-11(20)16-6-12(21)22)4-2-1-3-9-13-8(7-24-9)17-14(23)18-13/h8-9,13H,1-7H2,(H,15,19)(H,16,20)(H,21,22)(H2,17,18,23) |

InChI Key |

MHTHBMUCLUMYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NCC(=O)O)NC(=O)N2 |

sequence |

GG |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Structural Features : Biotin is attached to the N-terminal glycine via an amide bond, while the C-terminal glycine retains a free carboxylic acid group .

- Solubility : Typically dissolved in dimethyl sulfoxide (DMSO) for laboratory use, with recommended storage at -20°C to prevent degradation .

- Purity : Commercial preparations often exceed 98% purity , validated by analytical certificates (COA) and safety data sheets (SDS) .

Biotinylated Peptides

(a) Biotinyl-S6 Phosphate Acceptor Peptide

- Structure : Contains a serine residue for phosphorylation studies, unlike Biotinyl-Gly-Gly-OH.

- Application : Used in kinase assays to study protein phosphorylation and signal transduction .

- Key Difference : Incorporates a functional phosphorylation site, broadening its utility in enzymology compared to this compound .

(b) Boc-Lys(Biotinyl)-OH (Boc-Biocytin)

- Structure : Biotin is linked to a lysine side chain, providing a spacer between biotin and the peptide backbone.

- Application : Ideal for solid-phase peptide synthesis due to its orthogonal protecting group (Boc) .

- Key Difference : The lysine linker enhances flexibility, whereas this compound’s rigid glycine backbone may limit conjugation efficiency in certain contexts .

Non-Biotinylated Dipeptides

(a) Ac-Gly-Gly-OH (CAS: 5687-48-9)

- Structure : Acetylated N-terminal glycine with a free C-terminal carboxylate.

- Molecular Weight : 174.16 g/mol —significantly smaller than this compound .

- Application : Used as a model peptide for studying peptide bond stability and aggregation .

- Key Difference : Lacks biotin’s affinity properties, limiting its use in pull-down assays or targeted binding studies .

(b) H-Gly-Gly-Gly-OH (Triglycine, CAS: 556-33-2)

- Structure : A tripeptide with three glycine residues.

- Molecular Weight : 189.17 g/mol .

- Application : Serves as a substrate for proteolytic enzyme studies and crystallography .

- Key Difference : Increased chain length alters solubility and conformational flexibility compared to this compound .

Electrochemically Active Peptides

Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe (Ferrocene-Peptide)

- Structure : Incorporates a ferrocene (Fca) moiety and a hexapeptide sequence.

- Electrochemical Properties : Exhibits reversible redox behavior with oxidation/reduction peaks at 0.385 V and 0.346 V , respectively (ΔEp = 41 mV) .

- Application : Utilized in biosensors and electron-transfer studies.

- Key Difference : Ferrocene enables electrochemical detection, whereas this compound relies on biotin-avidin interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.